N-[1-(Aminomethyl)cyclopropyl]-2-methoxyacetamide
Description
N-[1-(Aminomethyl)cyclopropyl]-2-methoxyacetamide is a synthetic acetamide derivative characterized by a cyclopropane ring substituted with an aminomethyl group (-CH₂NH₂) at the 1-position and a 2-methoxyacetamide moiety (-OCH₂CONH₂) attached via the amide nitrogen. This structure combines the steric and electronic effects of the cyclopropane ring with the hydrogen-bonding capabilities of the methoxy and amide groups, making it a candidate for pharmaceutical or agrochemical applications.
Properties
Molecular Formula |
C7H14N2O2 |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
N-[1-(aminomethyl)cyclopropyl]-2-methoxyacetamide |
InChI |
InChI=1S/C7H14N2O2/c1-11-4-6(10)9-7(5-8)2-3-7/h2-5,8H2,1H3,(H,9,10) |
InChI Key |
JIDRRJDSRBZZBA-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)NC1(CC1)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Aminomethyl)cyclopropyl]-2-methoxyacetamide typically involves the reaction of cyclopropylamine with methoxyacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[1-(Aminomethyl)cyclopropyl]-2-methoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
N-[1-(Aminomethyl)cyclopropyl]-2-methoxyacetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(Aminomethyl)cyclopropyl]-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
Cyclopropane vs. Aromatic Rings: The cyclopropyl group in the target compound introduces significant ring strain compared to aromatic substituents (e.g., naphthyl in or phenyl in ). This strain may enhance reactivity or alter binding kinetics in biological systems.
Methoxy Positioning: The 2-methoxy group in the target compound and may influence solubility (via polar interactions) and steric hindrance near the amide bond.
Biological Activity: The sulfanyl and aminophenyl groups in are critical for its antimicrobial activity, suggesting that electron-rich substituents enhance efficacy. The target compound’s cyclopropyl-aminomethyl group could similarly modulate activity but requires empirical validation.
Physicochemical Properties
While specific data for the target compound are unavailable, inferences can be drawn from analogs:
- Solubility : The cyclopropane ring may reduce water solubility compared to phenyl or naphthyl derivatives (e.g., ), but the methoxy and amine groups could mitigate this through polar interactions.
- Stability: Cyclopropane’s strain might render the target compound more reactive under acidic or thermal conditions compared to , which has a flexible aminopropyl chain.
Biological Activity
N-[1-(Aminomethyl)cyclopropyl]-2-methoxyacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article summarizes its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C₈H₁₄N₂O₂
- Molecular Weight : 174.21 g/mol
- IUPAC Name : this compound
This structure features a cyclopropyl group, an aminomethyl substituent, and a methoxyacetamide moiety, which contribute to its biological activity.
This compound's mechanism of action primarily involves its interaction with specific molecular targets within biological systems. The aminomethyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The methoxyacetamide moiety enhances the compound’s solubility and bioavailability, facilitating cellular uptake and distribution .
Antinociceptive Effects
Research has indicated that compounds similar to this compound exhibit significant antinociceptive properties. For instance, studies on nociceptin receptor ligands have shown that such compounds can provide analgesia without the side effects typically associated with opioid analgesics, such as respiratory depression or addiction .
In animal models, these compounds have demonstrated efficacy against neuropathic pain and inflammatory pain, suggesting potential therapeutic applications in pain management .
Antitumor Activity
Recent investigations into the antitumor properties of related compounds have shown promising results. For example, derivatives with similar structures have been evaluated for their cytotoxic effects against various cancer cell lines, including glioblastoma and breast cancer cells. These studies reported that certain derivatives induced apoptosis at low concentrations, indicating a potential for development into anticancer agents .
Study 1: Antinociceptive Activity in Rodent Models
In a study assessing the antinociceptive effects of NOP receptor agonists (which include structures similar to this compound), it was found that systemic administration resulted in significant pain relief in rodent models of neuropathic pain. The potency of these compounds was comparable to traditional analgesics like morphine but without the associated side effects .
Study 2: Cytotoxicity Against Cancer Cell Lines
Another study explored the cytotoxic effects of various amide compounds on cancer cell lines. Results indicated that certain derivatives exhibited strong antiproliferative activity against glioblastoma multiforme and breast adenocarcinoma cells. Morphological assessments revealed characteristics of apoptosis such as cell shrinkage and chromatin condensation, further supporting their potential as anticancer therapeutics .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing N-[1-(Aminomethyl)cyclopropyl]-2-methoxyacetamide to maximize yield?
- Methodological Answer : Synthesis typically involves coupling cyclopropane derivatives with methoxyacetamide precursors. For example, refluxing 1-(aminomethyl)cyclopropane with activated 2-methoxyacetic acid derivatives in ethanol or DMF at 60–80°C for 6–8 hours under nitrogen atmosphere improves yield . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol enhances purity (>95% by HPLC) .
Q. Which analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in DMSO-d6 or CDCl3 to confirm cyclopropane ring integrity and methoxy/amide group positions .
- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]+ at m/z calculated for C₇H₁₂N₂O₂) .
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity .
Q. How stable is this compound under varying storage conditions?
- Methodological Answer : Stability studies indicate the compound degrades under high humidity (>60% RH) and UV light. Store lyophilized at -20°C in argon-filled vials with desiccants. Accelerated stability testing (40°C/75% RH for 6 months) showed <5% degradation by HPLC .
Advanced Research Questions
Q. How does the cyclopropane ring influence the compound’s bioactivity in pharmacological models?
- Methodological Answer : The strained cyclopropane ring enhances binding affinity to enzymes like cyclooxygenase-2 (COX-2) via non-covalent interactions. Computational docking (AutoDock Vina) and MD simulations (AMBER) revealed that the ring’s rigidity stabilizes hydrophobic pockets in target proteins. Compare with non-cyclopropane analogs to isolate structural contributions .
Q. What experimental strategies resolve contradictions in bioactivity data across different assays?
- Methodological Answer :
- Assay-Specific Optimization : Adjust pH (e.g., 7.4 for cell-based vs. 6.8 for enzyme assays) to account for ionization differences .
- Orthogonal Validation : Confirm antimicrobial activity (MIC) via both broth microdilution (CLSI guidelines) and time-kill assays to rule out false positives .
- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends in IC₅₀ variability .
Q. What computational models predict the compound’s metabolic pathways?
- Methodological Answer : Use in silico tools like SwissADME to predict CYP450-mediated oxidation (e.g., CYP3A4 targeting the aminomethyl group) and phase II glucuronidation. Validate with hepatic microsome assays (rat/human S9 fractions) and LC-MS/MS metabolite profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
